molecular formula C15H24N2O19P2S B1200833 UDP-6-sulfoquinovose

UDP-6-sulfoquinovose

Cat. No.: B1200833
M. Wt: 630.4 g/mol
InChI Key: FQANCGQCBCUSMI-JZMIEXBBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: UDP-6-sulfoquinovose is synthesized from UDP-glucose and sulfite through the action of UDP-sulfoquinovose synthase . The synthesis involves an NAD±dependent oxidation, dehydration, enolization, and sulfite addition process . The reaction conditions typically include the presence of UDP-glucose, sulfite, and the enzyme UDP-sulfoquinovose synthase, along with NAD+ as a cofactor .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve the large-scale cultivation of microorganisms that express UDP-sulfoquinovose synthase. The process would include the extraction and purification of the enzyme, followed by the enzymatic conversion of UDP-glucose and sulfite to this compound under controlled conditions.

Properties

Molecular Formula

C15H24N2O19P2S

Molecular Weight

630.4 g/mol

IUPAC Name

[(2S,3S,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid

InChI

InChI=1S/C15H24N2O19P2S/c18-7-1-2-17(15(24)16-7)13-11(22)8(19)5(33-13)3-32-37(25,26)36-38(27,28)35-14-12(23)10(21)9(20)6(34-14)4-39(29,30)31/h1-2,5-6,8-14,19-23H,3-4H2,(H,25,26)(H,27,28)(H,16,18,24)(H,29,30,31)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1

InChI Key

FQANCGQCBCUSMI-JZMIEXBBSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CS(=O)(=O)O)O)O)O)O)O

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CS(=O)(=O)O)O)O)O)O)O

Synonyms

UDP-sulfoquinovose
uridine diphosphate sulfoquinovose

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UDP-6-sulfoquinovose
Reactant of Route 2
UDP-6-sulfoquinovose
Reactant of Route 3
UDP-6-sulfoquinovose
Reactant of Route 4
UDP-6-sulfoquinovose
Reactant of Route 5
UDP-6-sulfoquinovose
Reactant of Route 6
UDP-6-sulfoquinovose

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